
Hsd17B13-IN-91
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-91 is a potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, an enzyme associated with lipid droplets in the liver. This enzyme has been implicated in the pathogenesis of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of hydroxysteroid 17-beta dehydrogenase 13 by this compound has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-91 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Hsd17B13-IN-91 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the effects of hydroxysteroid 17-beta dehydrogenase 13 inhibition on liver cells.
Medicine: Explored as a potential therapeutic agent for treating non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: Utilized in the development of new drugs targeting liver diseases
Mécanisme D'action
Hsd17B13-IN-91 exerts its effects by selectively inhibiting hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation and accumulation of lipid droplets, thereby decreasing liver inflammation and fibrosis. The molecular targets include the active site of hydroxysteroid 17-beta dehydrogenase 13, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-3231: Another potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13.
Compound 45: A structurally similar inhibitor with high metabolic stability
Uniqueness
Hsd17B13-IN-91 is unique due to its high selectivity and potency in inhibiting hydroxysteroid 17-beta dehydrogenase 13. Compared to other similar compounds, this compound has shown improved efficacy in reducing liver inflammation and fibrosis in preclinical studies .
Propriétés
Formule moléculaire |
C18H22ClN3O3S |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
5-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3S/c1-10-14(16(25)20-8-7-18(2,3)4)17(26-22-10)21-15(24)11-5-6-13(23)12(19)9-11/h5-6,9,23H,7-8H2,1-4H3,(H,20,25)(H,21,24) |
Clé InChI |
ZGQWGQLWCLVNPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C(=O)NCCC(C)(C)C)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


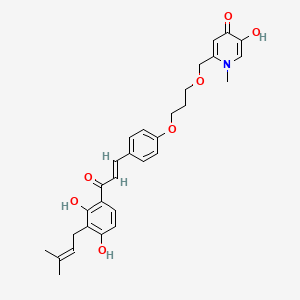
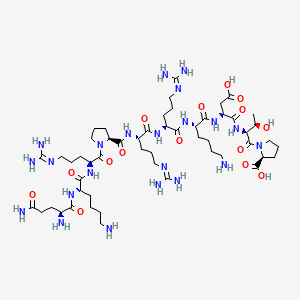

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
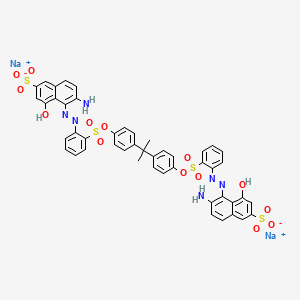
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
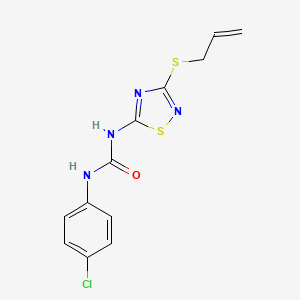
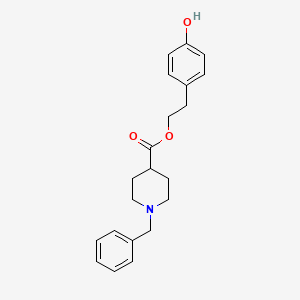
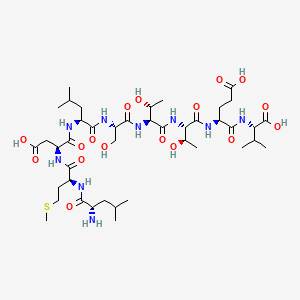
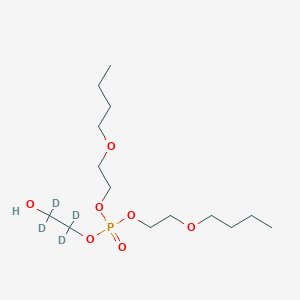

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
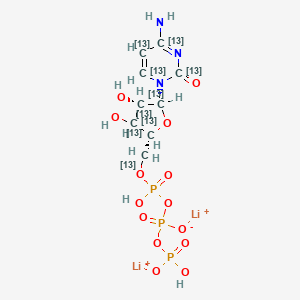
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
